Chloro(methyl)diphenylsilane vs. Trimethylchlorosilane: C-Silylation vs. O-Silylation Regioselectivity in Lithium Ester Enolates
In the silylation of lithium ester enolates, the steric bulk of the silyl chloride dictates whether reaction occurs at the oxygen (O-silylation) or the alpha-carbon (C-silylation). This is a critical decision point in synthesis as it determines the type of functional handle created. Studies demonstrate a clear switch in selectivity between chlorotrimethylsilane and chloro(methyl)diphenylsilane [1].
| Evidence Dimension | Silylation Regioselectivity (O vs. C) of Lithium Ester Enolates |
|---|---|
| Target Compound Data | Favors C-silylation |
| Comparator Or Baseline | Chlorotrimethylsilane (TMSCl) favors O-silylation |
| Quantified Difference | Qualitative switch in major product pathway from O-silylation (with TMSCl) to C-silylation (with DPMSCl) |
| Conditions | Lithium ester enolate silylation |
Why This Matters
This divergent regioselectivity is not a matter of yield optimization but of accessing entirely different product classes (silyl enol ethers vs. alpha-silyl esters), making the correct choice of silyl chloride essential for synthetic route design.
- [1] Larson, G. L.; Fuentes, L. M. (1981). α-Silylation of Lithium Ester Enolates. Journal of the American Chemical Society, 103(9), 2418–2420. DOI: 10.1021/ja00399a052. View Source
